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Compound of Interest

Compound Name: DL-beta-Phenylalanine

Cat. No.: B167947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for DL-beta-
Phenylalanine (DL-3-amino-3-phenylpropanoic acid), a non-proteinogenic β-amino acid. The

information presented herein is intended to support research and development activities where

the characterization of this molecule is critical. This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for these analytical techniques.

Introduction
DL-beta-Phenylalanine, with the chemical formula C9H11NO2 and a molecular weight of

165.19 g/mol , is a racemic mixture of the R and S enantiomers of 3-amino-3-phenylpropanoic

acid[1][2][3]. As a structural isomer of the common alpha-amino acid phenylalanine, it exhibits

distinct chemical and biological properties, making it a molecule of interest in various fields,

including medicinal chemistry and peptide research. Accurate spectroscopic data is

fundamental for its identification, purity assessment, and structural elucidation in various

experimental contexts.

Spectroscopic Data
The following sections present the key spectroscopic data for DL-beta-Phenylalanine in a

tabulated format for ease of reference and comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for DL-beta-
Phenylalanine.

Table 1: ¹H NMR Spectroscopic Data of DL-beta-Phenylalanine

Chemical Shift (δ) ppm Multiplicity Assignment

~7.3 m Aromatic protons (C₆H₅)

~4.4 t Methine proton (CH-NH₂)

~2.7 d Methylene protons (CH₂)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data

presented is a general representation.

Table 2: ¹³C NMR Spectroscopic Data of DL-beta-Phenylalanine

Chemical Shift (δ) ppm Assignment

~175 Carboxylic acid carbon (COOH)

~140 Aromatic quaternary carbon (C-ipso)

~129 Aromatic methine carbons (CH)

~128 Aromatic methine carbons (CH)

~127 Aromatic methine carbons (CH)

~53 Methine carbon (CH-NH₂)

~43 Methylene carbon (CH₂)

Note: As DL-beta-Phenylalanine is a racemic mixture, the ¹³C NMR spectrum is identical to

that of the individual enantiomers.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for DL-beta-Phenylalanine are presented in Table 3.

Table 3: Key IR Absorption Bands of DL-beta-Phenylalanine

Wavenumber (cm⁻¹) Intensity Assignment

3400-2800 Broad
O-H stretch (carboxylic acid),

N-H stretch (amine)

~3060, ~3030 Medium Aromatic C-H stretch

~2960-2930 Medium Aliphatic C-H stretch

~1710 Strong C=O stretch (carboxylic acid)

~1600, ~1490 Medium-Strong C=C stretch (aromatic ring)

~1580 Medium N-H bend (amine)

~1450 Medium C-H bend (aliphatic)

~1230 Medium C-O stretch (carboxylic acid)

~740, ~700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Note: The IR spectrum of solid samples can be influenced by intermolecular interactions, such

as hydrogen bonding.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. The major fragments observed in the electron ionization (EI) mass spectrum of a

related isomer, DL-alpha-phenylalanine, are listed in Table 4 for comparative purposes, as a

specific fragmentation pattern for DL-beta-phenylalanine was not readily available. The

molecular ion peak for DL-beta-phenylalanine would be expected at m/z 165.

Table 4: Major Mass Fragments of DL-alpha-Phenylalanine (for comparison)
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m/z Proposed Fragment

165 [M]⁺ (Molecular ion)

120 [M - COOH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

74 [CH(NH₂)COOH]⁺

Source: Data derived from NIST WebBook for DL-Phenylalanine[4]. The fragmentation of DL-
beta-phenylalanine is expected to show some differences due to the different substitution

pattern.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These should be adapted and optimized based on the specific

instrumentation and experimental requirements.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of DL-beta-Phenylalanine.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of DL-beta-Phenylalanine in a suitable deuterated

solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts of

exchangeable protons (e.g., -OH, -NH₂).

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.
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Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence,

acquisition time, relaxation delay, and number of scans.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify

the spectrum.

Data Processing:

Apply Fourier transformation to the raw data.

Phase and baseline correct the spectra.

Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent

peak).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To obtain the IR absorption spectrum of DL-beta-Phenylalanine.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of DL-beta-Phenylalanine with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.
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Record a background spectrum of the empty sample compartment.

Data Acquisition:

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of DL-beta-
Phenylalanine.

Methodology:

Sample Preparation:

Dissolve a small amount of DL-beta-Phenylalanine in a suitable volatile solvent (e.g.,

methanol, water).

For techniques like Electrospray Ionization (ESI), the sample is introduced as a dilute

solution. For Electron Ionization (EI), the sample is typically introduced via a direct

insertion probe or a gas chromatograph.

Instrument Setup:

Use a mass spectrometer with an appropriate ionization source (e.g., EI or ESI).

Calibrate the mass analyzer using a known standard.

Set the instrument parameters, including ionization energy (for EI), ion source

temperature, and mass range to be scanned.
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Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum.

Data Processing:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like DL-beta-Phenylalanine.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for the

characterization of DL-beta-Phenylalanine. For specific applications, further experimental
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optimization and data analysis may be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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